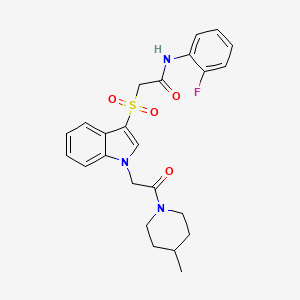
N-(2-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H26FN3O4S and its molecular weight is 471.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C18H27FN4O3S, and it contains a fluorophenyl group, a piperidine moiety, and an indole derivative, which are known to influence pharmacological properties.
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar compounds within the same chemical class. For example, certain indole derivatives have shown promising in vitro antiproliferative activities against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. Compounds exhibiting IC50 values in the low micromolar range (e.g., 0.34 μM for MCF-7) indicate strong anticancer properties and suggest that modifications to the indole structure can enhance efficacy .
The mechanisms through which these compounds exert their effects often include:
- Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G2/M phase, disrupting normal cell division and leading to increased cell death .
In Vitro Studies
A study investigated a series of indole-based compounds for their cytotoxic effects on several cancer cell lines. The most potent compound demonstrated significant growth inhibition with an IC50 value of 0.52 μM against HeLa cells and 0.34 μM against MCF-7 cells. Mechanistic analysis revealed that this compound induced apoptosis and inhibited tubulin polymerization, aligning with the action of established chemotherapeutics like colchicine .
Structure-Activity Relationship (SAR)
The biological activity is closely related to the structural features of the compounds. For instance:
- Fluorine Substitution : The presence of fluorine in the phenyl ring enhances lipophilicity and bioavailability, potentially increasing cellular uptake.
- Piperidine Ring : The piperidine moiety contributes to receptor binding affinity, which is crucial for targeting specific pathways involved in cancer progression.
Data Table: Summary of Biological Activities
| Compound Name | Target Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.52 | Induces apoptosis |
| Compound B | MCF-7 | 0.34 | Cell cycle arrest (G2/M phase) |
| Compound C | HT-29 | 0.86 | Inhibition of tubulin polymerization |
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4S/c1-17-10-12-27(13-11-17)24(30)15-28-14-22(18-6-2-5-9-21(18)28)33(31,32)16-23(29)26-20-8-4-3-7-19(20)25/h2-9,14,17H,10-13,15-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTZSKBELYWXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













